molecular formula C13H12BrNO2S B12435034 3-bromo-N-(4-methylphenyl)benzenesulfonamide

3-bromo-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B12435034
M. Wt: 326.21 g/mol
InChI Key: WDFBRKNPCZPRQY-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a bromine atom at the 3-position of the benzene ring and a 4-methylphenyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₃H₁₃BrNO₂S, with a molecular weight of approximately 345.22 g/mol. The compound’s structural features, including the electron-withdrawing bromine and hydrophobic 4-methylphenyl group, influence its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

3-bromo-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12BrNO2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,1H3

InChI Key

WDFBRKNPCZPRQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-bromo-N-(4-methylphenyl)benzenesulfonamide typically involves the amidation reaction. The structure of the compound is confirmed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-bromo-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

3-Bromo-N-(4-methylphenyl)benzenesulfonamide has been studied for its potential as:

  • Anticancer Agent : Research indicates that this compound exhibits inhibitory effects on carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. Inhibition of this enzyme can disrupt the metabolic processes of cancer cells, leading to cell death .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, derivatives of benzenesulfonamide have been evaluated for their antibacterial properties, demonstrating significant inhibition against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .

Biological Research Applications

In biological research, 3-bromo-N-(4-methylphenyl)benzenesulfonamide serves as a tool for:

  • Enzyme Inhibition Studies : It is utilized to study the inhibition mechanisms of specific enzymes such as carbonic anhydrase IX. The binding affinity and inhibition kinetics provide insights into the compound's potential therapeutic effects .
  • Cellular Mechanism Exploration : The compound has been investigated for its effects on cancer cell lines, revealing its ability to induce apoptosis in specific breast cancer cells (e.g., MDA-MB-231) .

Industrial Applications

The compound is also relevant in industrial settings:

  • Synthesis of Biologically Active Molecules : It acts as an intermediate in the production of other pharmaceuticals and biologically active compounds. Its structural characteristics facilitate the synthesis of derivatives with enhanced biological activities .

Case Studies and Research Findings

Several studies have documented the applications of 3-bromo-N-(4-methylphenyl)benzenesulfonamide:

  • A study demonstrated that derivatives with this sulfonamide structure exhibited significant anti-proliferative effects against breast cancer cell lines at concentrations ranging from 1.52–6.31 μM .
  • Another research effort focused on the pharmacokinetic profiling of similar compounds, revealing their interactions with human serum albumin and potential hepatotoxicity concerns, which are critical for therapeutic development .

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substitution pattern on the benzene ring and sulfonamide nitrogen significantly impacts properties. Key analogs and their differences are summarized below:

Compound Name Substituents Molecular Formula Key Structural Differences
3-Bromo-N-(4-methylphenyl)benzenesulfonamide Br (C3), 4-methylphenyl (N) C₁₃H₁₃BrNO₂S Reference compound
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide Br (C3), 3-fluorophenyl (N) C₁₂H₁₀BrFNO₂S Fluorine vs. methyl group; altered electronic effects
4-Chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide Cl (C4), 2-ethyl-6-methylphenyl (N) C₁₅H₁₇ClNO₂S Chlorine vs. bromine; branched alkyl substituent
4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide Br (C4), 3,4-dimethoxyphenyl (N) C₁₄H₁₄BrNO₄S Methoxy groups enhance hydrophilicity
3-Bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide Br (C3), thiophen-2-ylmethyl (N) C₁₁H₁₀BrNO₂S₂ Thiophene ring introduces π-electron system

Key Observations :

  • Bromine vs.
  • Aromatic Substituents : The 4-methylphenyl group increases hydrophobicity, whereas methoxy or fluorine substituents modulate electronic effects (e.g., electron withdrawal) and solubility .

Chemical Reactivity and Stability

  • Hydrolysis : Sulfonamide bonds are susceptible to hydrolysis under acidic or basic conditions. For example, 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide degrades to 3-bromobenzenesulfonic acid and 3,4-dimethoxyaniline in HCl/EtOH or NaOH/MeOH .
  • Electrophilic Substitution : Bromine’s electron-withdrawing nature directs further substitution to the para position of the benzene ring, enabling synthetic diversification .

Key Findings :

  • Enzyme Inhibition : The target compound’s bromine and methyl groups balance hydrophobicity and electronic effects, optimizing CA inhibition compared to analogs with polar substituents (e.g., -OH or -OCH₃) .
  • Antimicrobial vs. Anticancer Activity : Fluorine or thiophene substituents enhance antimicrobial activity, while methoxy groups correlate with anticancer effects due to improved solubility and target specificity .

Biological Activity

3-Bromo-N-(4-methylphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article summarizes recent findings regarding its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

3-Bromo-N-(4-methylphenyl)benzenesulfonamide is characterized by the presence of a bromine atom and a methyl group on a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets. The sulfonamide functional group enhances its solubility in biological systems.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of related benzenesulfonamides, suggesting that 3-bromo-N-(4-methylphenyl)benzenesulfonamide may exhibit similar effects. For instance, compounds derived from benzenesulfonamides have shown significant activity against multidrug-resistant strains of bacteria, including Salmonella Typhi.

Minimum Inhibitory Concentration (MIC)

In studies evaluating the antibacterial activity of related compounds, the MIC values were reported as follows:

CompoundMIC (mg/mL)MBC (mg/mL)
Compound A6.2512.5
Compound B12.525
Compound C2550

These findings suggest that structural modifications, such as bromination and methylation, can enhance antibacterial potency, potentially making 3-bromo-N-(4-methylphenyl)benzenesulfonamide a candidate for further investigation in treating resistant bacterial infections .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has also been explored. For example, compounds similar to 3-bromo-N-(4-methylphenyl)benzenesulfonamide have been evaluated for their effects on various cancer cell lines, including triple-negative breast cancer cells.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, some sulfonamides have demonstrated the ability to inhibit carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis.

Efficacy Against Cancer Cell Lines

In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against breast cancer cell lines:

CompoundIC50 (µM)Selectivity Index
Compound D1.525.5
Compound E6.3117.5

These results indicate that modifications to the sulfonamide structure can lead to enhanced selectivity and potency against cancer cells compared to normal cells .

Case Studies and Research Findings

  • Antibacterial Study : A study evaluated the antibacterial activity of various benzenesulfonamides against XDR-S. Typhi. The results indicated that specific structural features significantly influenced their effectiveness, with one compound showing an MIC of 6.25 mg/mL .
  • Anticancer Study : Another research effort focused on the anti-proliferative effects of sulfonamide derivatives on breast cancer cell lines (MDA-MB-231). The results demonstrated that certain compounds induced apoptosis significantly more than controls .

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